molecular formula C15H12F2N4O2 B4326903 N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide

N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide

Cat. No. B4326903
M. Wt: 318.28 g/mol
InChI Key: RKPVPOBYCJNESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, also known as DFE-1, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. DFE-1 belongs to the class of pyrazole-containing compounds and has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can also inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can reduce the levels of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation in various diseases. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further studies. However, one of the limitations of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is its low solubility, which can make it difficult to administer in animal studies.

Future Directions

For research on N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide include:
1. Further studies on the mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide to understand its anti-inflammatory and anti-cancer properties.
2. Studies on the pharmacokinetics and pharmacodynamics of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide to determine its optimal dosage and administration.
3. Studies on the effectiveness of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide in animal models of various diseases.
4. Clinical trials to determine the safety and efficacy of N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide in humans.
In conclusion, N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation in various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has also been studied for its anti-cancer properties. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(2,5-difluorophenyl)-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide has been studied in various types of cancer, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-ethyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O2/c1-2-21-14(10(8-18-21)13-5-6-19-23-13)15(22)20-12-7-9(16)3-4-11(12)17/h3-8H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPVPOBYCJNESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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